molecular formula C16H12FN3O2 B4235858 N-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide

N-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide

Cat. No.: B4235858
M. Wt: 297.28 g/mol
InChI Key: XXWUODLJKRZNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide typically involves the condensation of a carboxylic acid with an amine. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process .

Industrial Production Methods

Industrial production of benzamide derivatives often involves the direct condensation of benzoic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
  • N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
  • N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Uniqueness

What sets N-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-fluorophenyl group, for example, can enhance its binding affinity to certain molecular targets compared to other halogen-substituted analogs .

Properties

IUPAC Name

N-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-13-8-4-7-12(9-13)15-19-14(22-20-15)10-18-16(21)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWUODLJKRZNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.